1-(7-Bromo-2-chloroquinolin-3-yl)ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-(7-Bromo-2-chloroquinolin-3-yl)ethanone typically involves the reaction of 7-bromo-2-chloroquinoline with ethanone derivatives under specific conditions. One common method includes the use of silver nanoparticles as a catalyst in a DMSO solution under reflux conditions . This method is efficient and regioselective, leading to the desired product with high yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability. The use of green solvents and eco-friendly catalysts is also explored to minimize environmental impact .
Chemical Reactions Analysis
1-(7-Bromo-2-chloroquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common reagents used in these reactions include silver salts, alkali metal salts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(7-Bromo-2-chloroquinolin-3-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(7-Bromo-2-chloroquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit mammalian topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition can lead to the disruption of cancer cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
1-(7-Bromo-2-chloroquinolin-3-yl)ethanone can be compared with other quinoline derivatives such as:
2-Chloroquinoline-3-carbaldehyde: Known for its use in synthesizing fused quinoline systems.
Quinolinyl-pyrazoles: These compounds exhibit significant pharmacological activities, including antimicrobial and anticancer properties.
Imidazole-containing quinolines: These derivatives are studied for their therapeutic potential in various diseases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure and reactivity make it a valuable building block for synthesizing complex molecules with diverse applications in chemistry, biology, medicine, and industry.
Biological Activity
1-(7-Bromo-2-chloroquinolin-3-yl)ethanone is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline moiety substituted with bromine and chlorine atoms, which enhances its reactivity and interaction with biological targets. The presence of these halogen atoms is believed to influence its binding affinity to various enzymes and receptors, contributing to its biological efficacy.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of chlorinated quinolines demonstrate moderate to high inhibition against various bacterial strains. This activity is often linked to the ability of these compounds to disrupt microbial cell function through interactions with essential enzymes or membrane components .
Anticancer Activity
This compound has been investigated for its anticancer potential. Preliminary studies suggest that it may exert cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, particularly at the G1 phase .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 14.68 | Induction of apoptosis |
HCT-116 | 14.53 | Cell cycle arrest |
HeLa | 7.54 | Inhibition of proliferation |
Study on Anticancer Activity
In a study evaluating various quinoline derivatives, this compound was found to be particularly effective against MCF-7 cells with an IC50 value of 14.68 µM. This study highlighted the compound's ability to induce apoptosis as evidenced by increased subG0/G1 phase cell populations in treated cultures compared to controls .
Antimicrobial Efficacy
Another investigation into the antimicrobial properties of related quinoline compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compounds were shown to inhibit bacterial growth effectively, with some derivatives achieving an IC50 below 50 µM against resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within bacteria or cancer cells.
- DNA Intercalation : Similar quinoline derivatives have been shown to intercalate into DNA, disrupting replication and transcription.
- Apoptosis Induction : The activation of apoptotic pathways has been observed in cancer cells treated with this compound, leading to cell death.
Properties
Molecular Formula |
C11H7BrClNO |
---|---|
Molecular Weight |
284.53 g/mol |
IUPAC Name |
1-(7-bromo-2-chloroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7BrClNO/c1-6(15)9-4-7-2-3-8(12)5-10(7)14-11(9)13/h2-5H,1H3 |
InChI Key |
ZOGYDKXXGALPLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2C=C(C=CC2=C1)Br)Cl |
Origin of Product |
United States |
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